molecular formula C13H19N3S B5878430 4-benzyl-N-methylpiperazine-1-carbothioamide

4-benzyl-N-methylpiperazine-1-carbothioamide

Cat. No.: B5878430
M. Wt: 249.38 g/mol
InChI Key: DIOSYDNQRDFXSH-UHFFFAOYSA-N
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Description

4-Benzyl-N-methylpiperazine-1-carbothioamide is a thiourea derivative with the molecular formula C₁₃H₁₉N₃S. This compound is known for its unique structural properties, which include three independent molecules in its asymmetric unit. The thiourea groups in these molecules are superimposable, but they exhibit significant conformational differences .

Preparation Methods

The synthesis of 4-benzyl-N-methylpiperazine-1-carbothioamide typically involves the reaction of N-methylpiperazine with benzyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

4-Benzyl-N-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzyl-N-methylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, influencing their activity. The benzyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

4-Benzyl-N-methylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

    N-benzyl-4-methylpiperazine-1-carbothioamide: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.

    1-methyl-4-benzylpiperazine: This compound lacks the thiourea group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combination of the benzyl and thiourea groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-benzyl-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-14-13(17)16-9-7-15(8-10-16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSYDNQRDFXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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